4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

Drug Design ADME Prediction Physicochemical Profiling

Researchers studying thiazole-GABA pharmacophores often face structural ambiguity when substituting halogen patterns. This dichloro-substituted analogue provides a precisely defined probe for CNS permeability assays (PAMPA-BBB) and enzyme selectivity screening, leveraging its elevated lipophilicity (Δ clogP ≈ +0.7-1.1) and unique GABA tail. • Enables quantitative structure-permeability relationship (QSPR) studies vs. mono-halogenated analogues. • Supports liver microsome metabolism studies to assess NIH shift susceptibility. • Available as custom synthesis research reagent with batch-specific analytical data.

Molecular Formula C15H14Cl2N2O3S
Molecular Weight 373.3 g/mol
Cat. No. B12174437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid
Molecular FormulaC15H14Cl2N2O3S
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCCCC(=O)O
InChIInChI=1S/C15H14Cl2N2O3S/c16-9-3-4-11(12(17)6-9)15-19-10(8-23-15)7-13(20)18-5-1-2-14(21)22/h3-4,6,8H,1-2,5,7H2,(H,18,20)(H,21,22)
InChIKeyCFPZUXTUWBNYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid: Chemical Identity and Procurement Baseline


4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid (CAS 1219586-76-1) is a synthetic small molecule composed of a 2,4-dichlorophenyl-substituted thiazole core linked via an acetamide bridge to a butanoic acid (GABA) tail . With a molecular formula of C₁₅H₁₄Cl₂N₂O₃S and a molecular weight of approximately 373.25 g/mol, the compound is primarily listed in chemical supplier catalogs as a specialty research reagent . Its structural architecture—merging a halogenated aryl-thiazole pharmacophore with a GABAergic butanoic acid moiety—suggests potential interest for central nervous system and anti-inflammatory research, although no dedicated primary pharmacological study on this specific compound has been identified in the peer-reviewed literature as of the current search.

4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid: Structural Determinants That Preclude In‑Class Interchangeability


Although this compound belongs to the broad family of thiazole‑acetamido‑butanoic acid derivatives, its specific substitution pattern—the 2,4‑dichloro arrangement on the phenyl ring and the γ‑aminobutyric acid (GABA) linker at the acetyl terminus—is expected to confer distinct physicochemical and pharmacological properties compared to mono‑halogenated, methoxy‑substituted, or unsubstituted phenyl analogues . In the absence of direct comparative biological data for this compound, downstream users must recognize that even minor structural variations within this chemotype can lead to significant differences in target affinity, metabolic stability, and blood‑brain barrier penetration, as documented for related thiazole series [1]. Consequently, generic substitution with a seemingly similar thiazole derivative (e.g., the 4‑fluoro, 4‑chloro, or 2,3‑dimethoxy phenyl variant) cannot be assumed to reproduce the experimental outcome; the quantitative evidence for this is currently limited to class‑level structure‑activity relationship observations rather than direct head‑to‑head comparisons involving the specific target compound.

4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid: Quantitative Differentiation and Comparative Evidence


Physicochemical Differentiation: Predicted Lipophilicity and Hydrogen‑Bond Capacity Versus Closest Listed Analogues

In the absence of direct experimental bioactivity data for this compound, computational predictions provide the sole quantitative differentiation. The target compound, with its 2,4‑dichlorophenyl substituent, is predicted to exhibit higher lipophilicity (clogP ≈ 3.1) and a greater number of hydrogen‑bond acceptors than the 4‑fluorophenyl analogue (clogP ≈ 2.4) or the unsubstituted phenyl analogue (clogP ≈ 2.0) [1]. This difference in clogP of approximately 0.7–1.1 log units suggests altered passive membrane permeability and distribution volume, which would be critical for CNS‑targeted applications. However, these values are in silico estimates and are not yet validated by experimental logP measurements for this specific compound.

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Accessibility and Procurement Differentiation: GABA‑Linker Complexity Versus Simpler Acetic Acid Counterparts

The target compound requires a multi‑step synthesis involving the preparation of 2-(2,4-dichlorophenyl)thiazole-4-acetic acid (CAS 17969-29-8) followed by amide coupling with 4‑aminobutanoic acid. This is in contrast to the far simpler and more widely available 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid, which is listed by over 20 suppliers . The additional GABA‑amide step increases the synthetic complexity and may contribute to a higher procurement cost and longer lead time, but it also introduces a functional handle (the free carboxylate) that can be utilized for further conjugation or prodrug design .

Synthetic Chemistry Chemical Procurement Supply Chain

4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid: Evidence‑Driven Research Application Scenarios


CNS Penetration Probe in Blood‑Brain Barrier Permeability Assays

Given the predicted higher lipophilicity relative to mono‑halogenated or unsubstituted analogues (Δ clogP ≈ +0.7 to +1.1), this compound may serve as a tool for evaluating the impact of dichloro substitution on passive CNS permeability. It can be used in parallel artificial membrane permeability assays (PAMPA‑BBB) alongside the 4‑fluoro and 4‑chloro analogues to establish a quantitative structure‑permeability relationship (QSPR) for thiazole‑GABA conjugates [1].

GABA‑Receptor Structure‑Activity Relationship (SAR) Studies

The compound's butanoic acid (GABA) tail, combined with a 2,4‑dichlorophenyl‑thiazole head group, creates a unique pharmacophore that may interact with GABA‑B or GABA‑A receptor subtypes differently than the mono‑chloro or unsubstituted counterparts. It is suited as a probe for testing the hypothesis that dichloro substitution enhances receptor binding affinity, potentially by filling a lipophilic sub‑pocket identified in GABA‑B receptor models [2].

Metabolic Stability Profiling of Thiazole Acetamide‑GABA Conjugates

Early metabolism studies on thiazole acetic acid derivatives (e.g., ICI 54,450) demonstrated the occurrence of the NIH shift during aromatic hydroxylation [3]. The target compound, with its 2,4‑dichloro substitution and GABA linker, can be incubated in liver microsomes to determine whether the dichloro pattern alters the site or rate of oxidative metabolism compared to mono‑chloro or unsubstituted analogues, providing critical data for lead optimization programs.

Enzyme Inhibition Counter‑Screening Panels

Based on class‑level evidence that thiazole acetamides inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values in the low micromolar range [4], this compound can be evaluated in counter‑screening panels against related enzymes (e.g., monoamine oxidase, GABA aminotransferase) to assess selectivity. The dichloro substitution may enhance inhibitory potency relative to the reported 3.14 μM AChE IC₅₀ of the most potent analogue in the series.

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